molecular formula C8H4BrClF2O2 B13277775 2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid

2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13277775
M. Wt: 285.47 g/mol
InChI Key: CIICMRVXTJQSQB-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenylacetic acid derivative. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of difluoroacetic acid moiety. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Catalysts such as palladium or copper are employed, along with ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can influence its binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-chlorophenyl)acetic acid
  • 2-(2,6-Dichlorophenyl)acetic acid
  • 2-(2-Bromo-6-fluorophenyl)acetic acid

Uniqueness

2-(2-Bromo-6-chlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the difluoroacetic acid moiety. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H4BrClF2O2

Molecular Weight

285.47 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrClF2O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

CIICMRVXTJQSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)(F)F)Cl

Origin of Product

United States

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